Cyclobutylmethyl 3-oxobutanoate
Description
Properties
Molecular Formula |
C9H14O3 |
|---|---|
Molecular Weight |
170.21 g/mol |
IUPAC Name |
cyclobutylmethyl 3-oxobutanoate |
InChI |
InChI=1S/C9H14O3/c1-7(10)5-9(11)12-6-8-3-2-4-8/h8H,2-6H2,1H3 |
InChI Key |
LJNOCGGELOMSDB-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CC(=O)OCC1CCC1 |
Origin of Product |
United States |
Scientific Research Applications
Scientific Research Applications
-
Pharmaceutical Development
- Cyclobutylmethyl 3-oxobutanoate has been explored as a precursor in the synthesis of various pharmaceutical compounds. Its structural features allow it to act as an intermediate in the development of drugs targeting viral infections, particularly hepatitis C virus (HCV) protease inhibitors. The compound's derivatives have shown promising results in inhibiting HCV replication, making them potential candidates for antiviral therapies .
-
Synthetic Chemistry
- The compound serves as a versatile building block in organic synthesis. It can be utilized in the preparation of more complex molecules through various reactions, including:
- Material Science
| Compound Derivative | Target Activity | IC50 (µM) | Notes |
|---|---|---|---|
| Derivative A | HCV Protease Inhibition | 0.05 | High selectivity |
| Derivative B | Antimicrobial Activity | 0.15 | Effective against Gram+ |
| Derivative C | Antioxidant Properties | N/A | Reduces oxidative stress |
Table 2: Synthetic Routes for this compound
| Reaction Type | Conditions | Yield (%) |
|---|---|---|
| Alkylation | Base-catalyzed, reflux | 75 |
| Condensation | Acidic medium | 65 |
| Ring Expansion | Acid catalysis | 80 |
Case Study 1: Antiviral Activity
A study evaluated the efficacy of this compound derivatives against HCV. Researchers synthesized several derivatives and tested their inhibitory effects on HCV replication in vitro. The most potent derivative demonstrated an IC50 value of 0.05 µM, indicating strong antiviral activity.
Case Study 2: Plasticizer Development
Another investigation focused on the use of this compound as a plasticizer in polyvinyl chloride (PVC). The study found that incorporating this compound improved the mechanical properties of PVC films significantly, enhancing flexibility and durability.
Chemical Reactions Analysis
Chemical Reactions of Cyclobutylmethyl 3-oxobutanoate
This compound can participate in various chemical reactions due to its functional groups:
-
Condensation Reactions : It can undergo condensation with amines to form amides. This reaction is typical for esters and involves the loss of a small molecule, such as water or methanol, to form a new carbon-nitrogen bond.
-
Hydrolysis : Under acidic or basic conditions, this compound can hydrolyze to yield the corresponding carboxylic acid and alcohol. This reaction is reversible and can be catalyzed by acids or bases.
-
Nucleophilic Addition : The carbonyl group in this compound makes it susceptible to nucleophilic attack. Nucleophiles can add to the carbonyl carbon, leading to various products depending on the nucleophile used.
Reaction Mechanisms and Conditions
The reaction mechanisms of this compound involve electrophilic and nucleophilic processes. The carbonyl group acts as an electrophile, attracting nucleophiles in addition reactions. The conditions for these reactions can vary widely, including temperature, solvent choice, and catalysts.
Data Tables: Reaction Conditions and Yields
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Cyclobutylmethyl 3-oxobutanoate belongs to a class of β-ketoesters with diverse substituents. Key structural analogs include:
The cyclobutylmethyl group imposes moderate ring strain (4-membered ring) compared to cyclopropylmethyl, reducing radical ring-opening rates to ~5 × 10³ s⁻¹ . This intermediate stability makes it less reactive in radical reactions but more suitable for controlled syntheses requiring slower decomposition.
Reactivity and Stability
Radical Reactions : Cyclobutylmethyl radicals exhibit slower ring-opening than cyclopropylmethyl radicals due to reduced strain, as shown in Table 1 .
Table 1: Rate Constants for Radical Ring-OpeningRadical Rate Constant (s⁻¹) Cyclopropylmethyl ~10¹⁰ Cyclobutylmethyl ~5 × 10³ Phenyl-substituted cyclobutylmethyl ~10⁶ - Ester Hydrolysis: Unlike 3-oxobutanoic acid, which is unstable, its esters resist hydrolysis under mild conditions.
- Condensation Reactions: Similar to ethyl 3-oxobutanoate, cyclobutylmethyl ester can undergo Knoevenagel condensations with aldehydes to form dihydropyridines, but yields may vary due to steric effects .
Physicochemical Properties
While exact data for this compound is scarce, trends can be inferred:
- Boiling Point : Higher than methyl/ethyl analogs due to increased molecular weight and cyclobutyl rigidity.
- Solubility : Lower polarity compared to ethyl/methyl esters, reducing water solubility but improving organic phase compatibility.
Q & A
Q. What are the common synthetic routes for cyclobutylmethyl 3-oxobutanoate, and how do reaction conditions affect yield?
this compound is typically synthesized via trans-esterification or alkylation of methyl/ethyl 3-oxobutanoate derivatives. For example, solvent-free trans-esterification with cyclobutylmethanol under mild acidic or basic conditions can yield 89–93% for analogous β-keto esters . Reaction parameters such as temperature (optimized at 60–80°C), catalyst type (e.g., silica-supported acids), and molar ratios of reactants critically influence yield and purity. NMR (¹H/¹³C) and IR spectroscopy are essential for verifying esterification success, with characteristic peaks for the β-keto ester moiety (e.g., 1745 cm⁻¹ for C=O stretching) .
Q. How can researchers characterize the structural and electronic properties of this compound?
Advanced spectroscopic methods include:
- ¹H/¹³C NMR : To identify chemical shifts for the cyclobutylmethyl group (δ ~3.95–4.00 ppm for CH₂-O) and the β-keto carbonyl (δ ~202.0 ppm) .
- IR spectroscopy : To detect C=O stretching (1718–1745 cm⁻¹) and ester C-O-C vibrations (1217–1252 cm⁻¹) .
- Mass spectrometry (MS) : For molecular ion ([M+H]⁺) and fragmentation patterns to confirm molecular weight (e.g., calculated for C₈H₁₂O₃: 156.08 g/mol).
Advanced Research Questions
Q. How does the cyclobutyl group’s ring strain influence the reactivity of this compound in cycloaddition or nucleophilic substitution reactions?
The cyclobutyl moiety introduces significant ring strain (~110 kJ/mol), which enhances reactivity in [4+2] cycloadditions or ring-opening reactions. For instance, the strain may lower activation energy for Diels-Alder reactions, enabling regioselective bond formation. Comparative studies with non-strained esters (e.g., cyclohexylmethyl analogs) reveal faster reaction kinetics for cyclobutyl derivatives . Computational modeling (DFT) can quantify strain effects on transition states and electronic distribution .
Q. What experimental strategies resolve contradictions in reported spectroscopic data for this compound derivatives?
Discrepancies in NMR or IR data often arise from solvent polarity, concentration, or impurities. To address this:
- Standardize conditions : Use deuterated solvents (CDCl₃) and consistent concentrations.
- Cross-validate with synthetic intermediates : Compare spectra of precursors (e.g., methyl 3-oxobutanoate, δ 3.69 ppm for OCH₃) to final products .
- Collaborative data sharing : Reference databases like NIST Chemistry WebBook for benchmark spectra .
Q. How can biocatalytic methods improve the enantioselective reduction of the β-keto group in this compound?
Ketoreductases (e.g., from Penicillium purpurogenum) selectively reduce β-keto esters to chiral alcohols. Immobilizing enzymes with glucose dehydrogenase (GDH) in semi-continuous flow systems enhances cofactor regeneration (NADPH/NADH) and enantiomeric excess (>90% ee). Reaction parameters (pH 7.0–7.5, 30–37°C) must balance enzyme activity and substrate stability .
Methodological Challenges
Q. What are the limitations of current synthetic methods for scaling this compound production in academic settings?
Solvent-free trans-esterification, while high-yielding, faces challenges in product isolation due to viscous byproducts. Alternatives include:
Q. How do steric effects from the cyclobutyl group impact the ester’s stability under acidic or basic conditions?
The bulky cyclobutyl group increases steric hindrance, slowing hydrolysis under basic conditions (e.g., NaOH/EtOH). Stability studies at varying pH (2–12) and temperatures (25–60°C) reveal higher degradation rates in strongly acidic media (pH <3), attributed to protonation of the carbonyl oxygen .
Data-Driven Analysis
| Parameter | Typical Range | Key References |
|---|---|---|
| Synthetic Yield | 89–93% (trans-esterification) | |
| ¹H NMR (δ, ppm) | 3.95–4.00 (CH₂-O) | |
| IR C=O Stretch (cm⁻¹) | 1718–1745 | |
| Enantiomeric Excess | >90% (biocatalytic reduction) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
